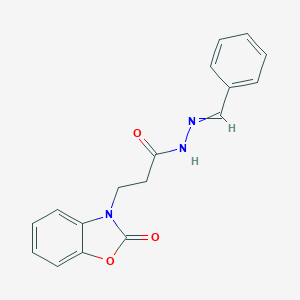

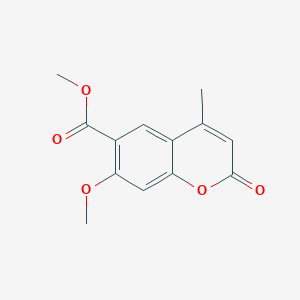

methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate is a chemical compound with a molecular formula of C16H14O5. It is commonly referred to as coumarin, a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In

作用機序

Coumarin exerts its biological activities through various mechanisms of action. Its anti-inflammatory activity is attributed to its ability to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antitumor activity is attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells. Its anticoagulant activity is attributed to its ability to inhibit the activity of thrombin and factor Xa enzymes.

Biochemical and Physiological Effects:

Coumarin has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and hydrogen peroxide. Coumarin has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. It has also been found to inhibit platelet aggregation and reduce blood clotting.

実験室実験の利点と制限

Coumarin has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. It has also been extensively studied for its various biological activities, making it a well-characterized compound. However, coumarin also has some limitations for lab experiments. It is a relatively unstable compound, prone to degradation and oxidation. It also has a low solubility in water, which can limit its use in aqueous solutions.

将来の方向性

There are several future directions for the study of coumarin. One direction is the development of coumarin derivatives with improved biological activities and pharmacological properties. Another direction is the investigation of coumarin's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Coumarin has also been investigated for its potential use in the treatment of diabetes and obesity. Further studies are needed to elucidate the mechanisms of action of coumarin and its derivatives and to explore their potential therapeutic applications.

合成法

Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation is the most commonly used method, which involves the reaction between phenols and β-ketoesters in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a malonic ester in the presence of a base catalyst. The Perkin reaction involves the reaction between an aromatic acid and an aldehyde in the presence of anhydrous sodium acetate and acetic anhydride.

科学的研究の応用

Coumarin has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, anticoagulant, antimicrobial, and antifungal properties. Coumarin has also been found to be a potent inhibitor of several enzymes, including cytochrome P450, lipoxygenase, and xanthine oxidase. Due to its diverse biological activities, coumarin has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

特性

分子式 |

C13H12O5 |

|---|---|

分子量 |

248.23 g/mol |

IUPAC名 |

methyl 7-methoxy-4-methyl-2-oxochromene-6-carboxylate |

InChI |

InChI=1S/C13H12O5/c1-7-4-12(14)18-11-6-10(16-2)9(5-8(7)11)13(15)17-3/h4-6H,1-3H3 |

InChIキー |

QSULQJKOIDHZRQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC |

正規SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

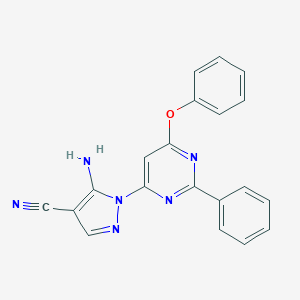

![5-amino-1-[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287751.png)

![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)

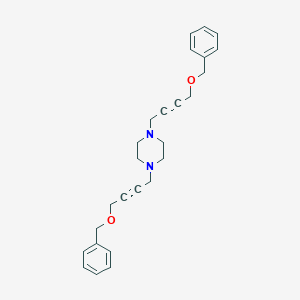

![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)

![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)

![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)

![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)

![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)